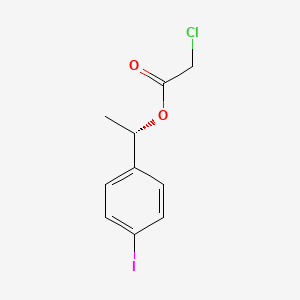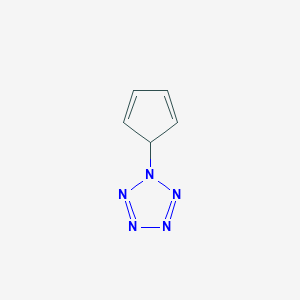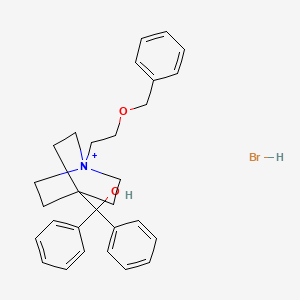
Umeclidinium hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Umeclidinium hydrobromide is a long-acting muscarinic antagonist used primarily for the maintenance treatment of chronic obstructive pulmonary disease (COPD). It is known for its ability to inhibit the binding of acetylcholine to muscarinic receptors in the airway smooth muscle, thereby preventing bronchoconstriction and facilitating easier breathing .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of umeclidinium hydrobromide involves several key steps:
Reaction of Ethyl Isonipecotate with 1-Bromo-2-Chloroethane: This reaction occurs in the presence of an organic base in a solvent to form ethyl 1-(2-chloroethyl)piperidine-4-carboxylate.
Formation of Ethyl 1-Azabicyclo[2.2.2]Octane-4-Carboxylate: This intermediate is formed by reacting ethyl 1-(2-chloroethyl)piperidine-4-carboxylate with lithium diisopropylamide in a solvent.
Reaction with Phenyl Lithium: The intermediate is then reacted with phenyl lithium to form 1-azabicyclo[2.2.2]oct-4-yl (diphenyl)methanol.
Industrial Production Methods
Industrial production of this compound typically involves the use of Grignard reagents instead of lithium reagents, which are more cost-effective and easier to handle. The reaction conditions are mild, usually around 0-5°C, and the process can be carried out using standard industrial equipment .
Chemical Reactions Analysis
Types of Reactions
Umeclidinium hydrobromide primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles. Conditions typically involve the use of organic solvents and mild temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of this compound, while oxidation and reduction reactions can modify the functional groups present in the molecule.
Scientific Research Applications
Umeclidinium hydrobromide has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of muscarinic antagonists and their interactions with receptors.
Biology: Research involving this compound focuses on its effects on cellular signaling pathways and receptor binding.
Medicine: It is extensively studied for its therapeutic potential in treating respiratory diseases such as COPD and asthma.
Industry: This compound is used in the development of inhalation therapies and other pharmaceutical formulations
Mechanism of Action
Umeclidinium hydrobromide exerts its effects by blocking the muscarinic subtype 3 (M3) receptors in the airway smooth muscle. This inhibition prevents the binding of acetylcholine, a neurotransmitter responsible for bronchoconstriction. By blocking this interaction, this compound helps to relax the airway muscles, thereby improving airflow and reducing symptoms of COPD .
Comparison with Similar Compounds
Similar Compounds
Tiotropium Bromide: Another long-acting muscarinic antagonist used for COPD treatment.
Aclidinium Bromide: Similar in function but with a shorter duration of action compared to umeclidinium hydrobromide.
Glycopyrronium Bromide: Also used for COPD, but with different pharmacokinetic properties.
Uniqueness
This compound is unique due to its high affinity for M3 receptors and its long duration of action, making it particularly effective for once-daily dosing in COPD management .
Properties
Molecular Formula |
C29H35BrNO2+ |
|---|---|
Molecular Weight |
509.5 g/mol |
IUPAC Name |
diphenyl-[1-(2-phenylmethoxyethyl)-1-azoniabicyclo[2.2.2]octan-4-yl]methanol;hydrobromide |
InChI |
InChI=1S/C29H34NO2.BrH/c31-29(26-12-6-2-7-13-26,27-14-8-3-9-15-27)28-16-19-30(20-17-28,21-18-28)22-23-32-24-25-10-4-1-5-11-25;/h1-15,31H,16-24H2;1H/q+1; |
InChI Key |
PEJHHXHHNGORMP-UHFFFAOYSA-N |
Canonical SMILES |
C1C[N+]2(CCC1(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCOCC5=CC=CC=C5.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,2,4-Triazin-6(1H)-one,5-[(4-methylphenyl)methyl]-3-phenyl-](/img/structure/B12518950.png)
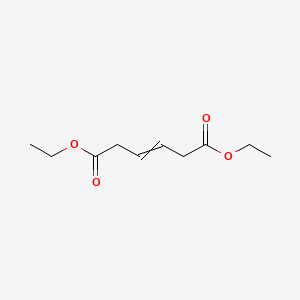
![(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(methylcarbamoyl)propanoic acid](/img/structure/B12518966.png)
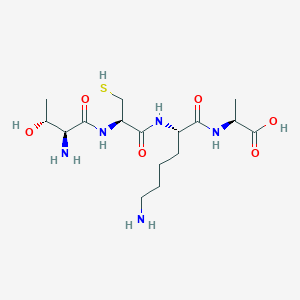

![[(4S,5S)-5-(Aminomethyl)-2-phenyl-1,3-dioxolan-4-yl]methanol](/img/structure/B12518984.png)
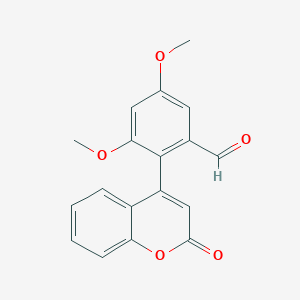
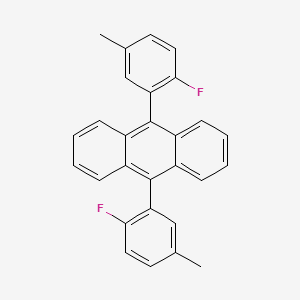
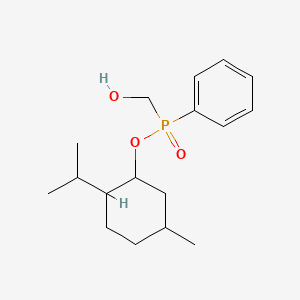
![[2-(1H-Imidazol-1-yl)ethoxy]acetonitrile](/img/structure/B12519005.png)

